

A Comprehensive Technical Guide to the Molecular Structure and IUPAC Nomenclature of Carboprost

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Compound of Interest

Compound Name: Carboprost

Cat. No.: B024374

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This technical guide provides a detailed overview of the molecular structure, IUPAC name, and physicochemical properties of **Carboprost**. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic prostaglandin analogue.

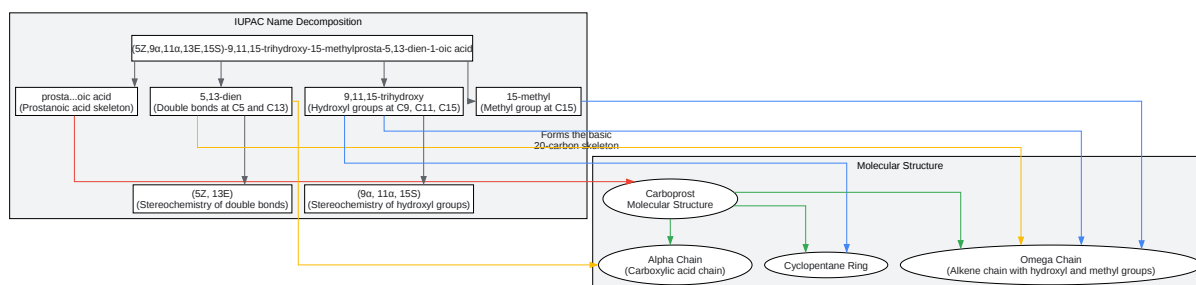
Molecular Structure and IUPAC Name

Carboprost is a synthetic prostaglandin analogue of prostaglandin F2 α (PGF2 α). Specifically, it is the 15-methyl analogue of PGF2 α .^{[1][2]} This structural modification, the addition of a methyl group at the C15 position, protects the molecule from rapid metabolic degradation, thereby prolonging its biological activity.^[3]

The IUPAC name for **Carboprost** is (5Z,9 α ,11 α ,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid.^{[1][2]}

Carboprost is often formulated as its tromethamine salt, known as **Carboprost** tromethamine. The IUPAC name for **Carboprost** tromethamine is 2-amino-2-(hydroxymethyl)propane-1,3-diol; (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid.^[4]

The relationship between the IUPAC name and the core molecular structure is illustrated in the following diagram:



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Relationship between IUPAC name and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of **Carboprost** and its tromethamine salt is presented in the table below for easy comparison.

Property	Carboprost	Carboprost Tromethamine	Reference(s)
Molecular Formula	C ₂₁ H ₃₆ O ₅	C ₂₅ H ₄₇ NO ₈	[2],[4]
Molecular Weight	368.5 g/mol	489.6 g/mol	[2],[4]
CAS Number	35700-23-3	58551-69-2	[1][2],[1][4]
Appearance	-	White to slightly off-white crystalline powder	[3][5]
Melting Point	-	95-105 °C	[3][4]
Solubility	-	Readily soluble in water (>75 mg/mL at room temperature)	[3][6]

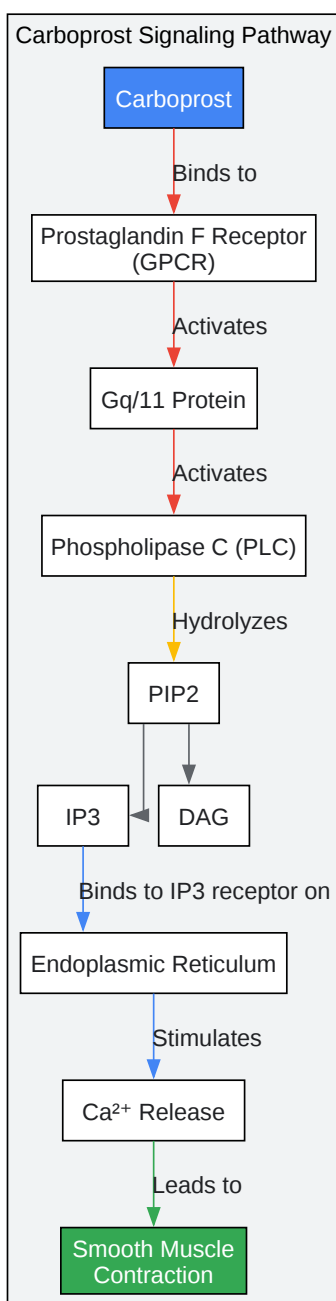
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Carboprost** are proprietary and typically outlined in patents and specialized peer-reviewed scientific literature. The original synthesis was reported by researchers at The Upjohn Company. For researchers aiming to replicate or build upon this work, consulting the primary literature, such as the patents filed by Bundy et al. (e.g., US Patent 3,728,382), is recommended.^[7] Analytical methods for quantification in biological matrices often involve techniques like liquid chromatography-mass spectrometry (LC-MS), which would require specific method development and validation according to the experimental context.

Mechanism of Action and Signaling Pathway

Carboprost exerts its pharmacological effects by mimicking endogenous PGF2 α .^{[8][9]} It binds to the prostaglandin F receptor, which is a G-protein coupled receptor (GPCR).^{[2][8]} This binding event initiates an intracellular signaling cascade that results in smooth muscle contraction.^{[2][8]} The primary application of this mechanism is in obstetrics to induce uterine contractions for the termination of pregnancy and to control postpartum hemorrhage.^{[10][11]}

The signaling pathway for **Carboprost**'s mechanism of action is as follows:



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